6-Amino-4-(3-bromo-4-fluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(3-bromo-4-fluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide is a complex organic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of multiple functional groups, including amino, bromo, fluoro, phenyl, and cyanide, makes this compound highly versatile and reactive.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-(3-bromo-4-fluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide typically involves a multi-step process. One common method is the three-component reaction involving aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one in aqueous media without a catalyst . This reaction is performed under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly solvents and catalysts, such as Amberlyst-70, can also be employed to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(3-bromo-4-fluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The presence of halogen atoms (bromo and fluoro) makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
6-Amino-4-(3-bromo-4-fluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Agrochemicals: It is explored for its use as a pesticide or herbicide due to its biological activity.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-amino-4-(3-bromo-4-fluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds such as 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one share a similar pyrazole core structure.
Pyran Derivatives: Compounds like 4H-pyran-4-one derivatives have a similar pyran ring structure.
Uniqueness
The uniqueness of 6-amino-4-(3-bromo-4-fluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide lies in its combination of functional groups, which provides a wide range of reactivity and potential applications. The presence of both halogen and cyano groups enhances its biological activity and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H12BrFN4O |
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Molecular Weight |
411.2 g/mol |
IUPAC Name |
6-amino-4-(3-bromo-4-fluorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C19H12BrFN4O/c20-13-8-11(6-7-14(13)21)15-12(9-22)18(23)26-19-16(15)17(24-25-19)10-4-2-1-3-5-10/h1-8,15H,23H2,(H,24,25) |
InChI Key |
HHGFHKGUBBRKIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=C(C=C4)F)Br |
Origin of Product |
United States |
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